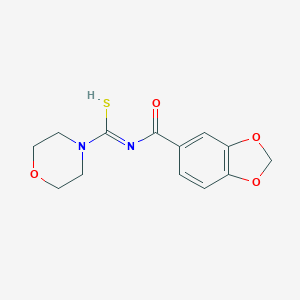![molecular formula C19H22N2O2 B251416 N-[3-(butanoylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B251416.png)
N-[3-(butanoylamino)phenyl]-2,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(butanoylamino)phenyl]-2,4-dimethylbenzamide is an organic compound characterized by its unique chemical structure, which includes a butyrylamino group attached to a phenyl ring, and a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(butanoylamino)phenyl]-2,4-dimethylbenzamide typically involves the following steps:
Formation of the Butyrylamino Intermediate: The initial step involves the reaction of 3-aminophenyl with butyric anhydride to form 3-(butyrylamino)phenyl.
Coupling with 2,4-Dimethylbenzoyl Chloride: The intermediate is then reacted with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
The reaction conditions typically involve maintaining the reaction mixture at a controlled temperature, often around room temperature to 50°C, and using solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[3-(butanoylamino)phenyl]-2,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Scientific Research Applications
N-[3-(butanoylamino)phenyl]-2,4-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(butanoylamino)phenyl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide
- N-[2-(butyrylamino)phenyl]-3,4-dimethylbenzamide
Uniqueness
N-[3-(butanoylamino)phenyl]-2,4-dimethylbenzamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[3-(butanoylamino)phenyl]-2,4-dimethylbenzamide |
InChI |
InChI=1S/C19H22N2O2/c1-4-6-18(22)20-15-7-5-8-16(12-15)21-19(23)17-10-9-13(2)11-14(17)3/h5,7-12H,4,6H2,1-3H3,(H,20,22)(H,21,23) |
InChI Key |
RBXUQJYDINIXJO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)C)C |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B251335.png)

![N-(1-benzofuran-2-ylcarbonyl)-N'-{4-[(diethylamino)methyl]phenyl}thiourea](/img/structure/B251338.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251341.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-ethylbenzamide](/img/structure/B251342.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251344.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251345.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,4-dimethylbenzamide](/img/structure/B251347.png)
![2,4-dimethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251348.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251350.png)
![2,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B251351.png)
![3,5-dichloro-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide](/img/structure/B251353.png)
![3-bromo-N-[2-(difluoromethoxy)phenyl]-4-methoxybenzamide](/img/structure/B251354.png)
![N-[2-(difluoromethoxy)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B251356.png)
